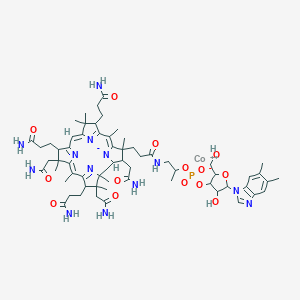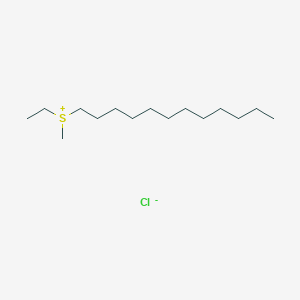
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as EIMPB, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated. In
Applications De Recherche Scientifique
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the areas of interest is its use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer. 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to selectively inhibit CA IX over other carbonic anhydrase isoforms, making it a potential therapeutic agent for cancer treatment. 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for imaging of hypoxic cells, which are associated with various pathological conditions.
Mécanisme D'action
The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its binding to the active site of carbonic anhydrase IX, which inhibits the catalytic activity of the enzyme. The sulfonamide group of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide forms a strong hydrogen bond with the zinc ion at the active site of CA IX, which is essential for the catalytic activity of the enzyme. This binding prevents the binding of water molecules to the zinc ion, which is required for the catalytic activity of the enzyme.
Effets Biochimiques Et Physiologiques
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to selectively inhibit carbonic anhydrase IX over other carbonic anhydrase isoforms, which makes it a potential therapeutic agent for cancer treatment. The inhibition of CA IX reduces the acidification of the tumor microenvironment, which can lead to a reduction in tumor growth and metastasis. 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to selectively label hypoxic cells, which are associated with various pathological conditions. This labeling can be used for imaging of hypoxic cells, which can aid in the diagnosis and treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its selectivity for carbonic anhydrase IX over other carbonic anhydrase isoforms. This selectivity makes it a valuable tool for studying the role of CA IX in various biological processes. However, one of the limitations of using 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
Future research on 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can focus on the development of more efficient synthesis methods that can improve the yield and purity of the compound. Further studies can also investigate the potential use of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide as a therapeutic agent for cancer treatment and as a fluorescent probe for imaging of hypoxic cells. Other areas of interest can include the investigation of the biochemical and physiological effects of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide on different biological processes and the development of more soluble derivatives of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide for use in lab experiments.
Méthodes De Synthèse
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with 3-methyl-2-pyridinamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide. Other methods involve the use of different starting materials and reagents, but the general process involves the formation of the sulfonamide bond between the benzenesulfonyl chloride and the amine group of the pyridine ring.
Propriétés
Nom du produit |
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C18H24N2O3S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-6-23-16-10-14(5)15(12(2)3)11-17(16)24(21,22)20-18-13(4)8-7-9-19-18/h7-12H,6H2,1-5H3,(H,19,20) |
Clé InChI |
KSOJUYLDFPFUFR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=C(C=CC=N2)C |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=C(C=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)





